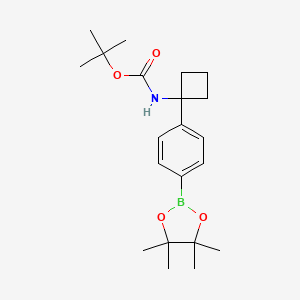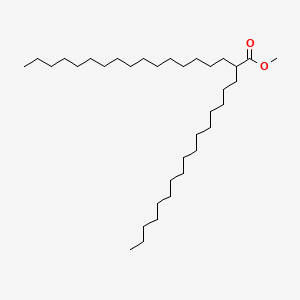
tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1624260-26-9 . It has a molecular weight of 250.77 and its IUPAC name is tert-butyl 2,2-dimethyl-1-piperazinecarboxylate hydrochloride . It is usually stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-7-6-12-8-11(13,4)5;/h12H,6-8H2,1-5H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder . It is shipped at normal temperatures .Applications De Recherche Scientifique
Synthetic Phenolic Antioxidants and Environmental Interaction
Synthetic phenolic antioxidants (SPAs), including tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride, are extensively used in various products to inhibit oxidation and prolong shelf life. Research has shown these compounds to be present in different environmental matrices like dust, air particulates, and water bodies. They have also been detected in human biological samples, indicating human exposure through food intake, dust ingestion, and personal care products. Although some SPAs might induce hepatic toxicity or endocrine disruption, future research aims to develop SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Bioactivity and Natural Occurrence
2,4-Di-tert-butylphenol (2,4-DTBP), a compound related to tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride, is produced by a variety of organisms and exhibits significant toxicity against most tested organisms, including the producing ones. Despite its autotoxic nature, 2,4-DTBP and its analogs play a role in endocidal regulation within producing organisms. The compound's natural occurrence spans various species, indicating its importance in ecological interactions and its potential for further biomedical research (Zhao et al., 2020).
Role in Organic Mixtures
Research on mixtures containing ethers like methyl tert-butyl ether (MTBE) and others has highlighted their importance in improving fuel quality and reducing exhaust pollution. The comprehensive reviews of their properties and mixtures suggest significant industrial relevance, especially in enhancing octane ratings and reducing environmental pollutants (Marsh et al., 1999).
Decomposition in Environmental Remediation
Studies on the decomposition of compounds like methyl tert-butyl ether (MTBE) in cold plasma reactors reveal that adding hydrogen can effectively decompose and convert MTBE into less harmful substances. This method demonstrates the potential of radio frequency plasma reactors in environmental remediation and pollution control (Hsieh et al., 2011).
Natural neo Acids and Alkanes
Neo fatty acids and alkanes, including structures related to tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride, show potential for various applications due to their bioactivity. These compounds are promising candidates for antioxidants, anticancer, antimicrobial, and antibacterial agents. Moreover, their derivatives are being considered for use in cosmetic, agronomic, and pharmaceutical industries, reflecting their versatility and potential in scientific research and industrial applications (Dembitsky, 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
tert-butyl 2,2-dimethylpiperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-7-6-12-8-11(13,4)5;/h12H,6-8H2,1-5H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEBQSDOJMXWNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1C(=O)OC(C)(C)C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride | |
CAS RN |
1624260-26-9 |
Source


|
| Record name | tert-butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














